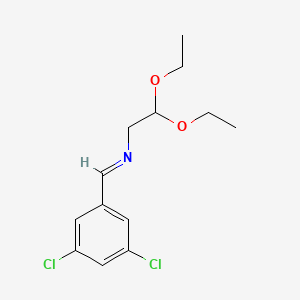
(Z)-1-(3,5-Dichlorophenyl)-N-(2,2-diethoxyethyl)methanimine
Cat. No. B8321501
M. Wt: 290.18 g/mol
InChI Key: QLPUTPLSFBYUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07998977B2
Procedure details


The 2,2-Diethoxy-ethylamine (1852.5 g; 1.00 equiv; 13.63 moles), 3,5-dichloro-benzaldehyde (2453 g; 1.00 equiv; 13.60 moles), and Toluene (12 L) is charged to a 22 L flask equipped with a Dean Stark trap, condenser, nitrogen inlet, overhead stirring, and thermocouple. The light yellow reaction is warmed to reflux. Solvent begins distilling at 88° C. A total of ˜650 mL distillate (˜240 mL of water) is collected. The temperature is increased to 114° C. during the distillation. NMR after 2 hr at reflux shows the product. The heat is shut off after 2.5 hr. The solution is gravity filtered into a carboy through fluted filter paper to remove a few particulates (including a small section of glass tubing, which is most likely from the 3,5-dichloro-benzaldehyde). The filtered solution is concentrated using Buchi flask with the water bath set at 45° C. Once the solvent stops coming over, the temperature is increased to 70° C. with full vacuum and held for ˜1.5 hr to remove any residual toluene. The weight of (3,5-Dichloro-benzylidene)-(2,2-diethoxy-ethyl)-amine is 4059.3 g (102.9% of theory). Mass Spectrum (LCMS) m/z=291.2) (M+H+)



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[CH:14]=O>C1(C)C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[CH:14]=[N:6][CH2:5][CH:4]([O:7][CH2:8][CH3:9])[O:3][CH2:1][CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1852.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN)OCC
|
|
Name
|
|
|
Quantity
|
2453 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=O)C=C(C1)Cl
|
|
Name
|
|
|
Quantity
|
12 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
114 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
overhead stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a Dean Stark trap, condenser, nitrogen inlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The light yellow reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is warmed to reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Solvent begins distilling at 88° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
A total of ˜650 mL distillate (˜240 mL of water) is collected
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
NMR after 2 hr at reflux
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered into a carboy
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
through fluted filter paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove a few particulates (
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtered solution is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
set at 45° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is increased to 70° C. with full vacuum
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held for ˜1.5 hr
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any residual toluene
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=NCC(OCC)OCC)C=C(C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
